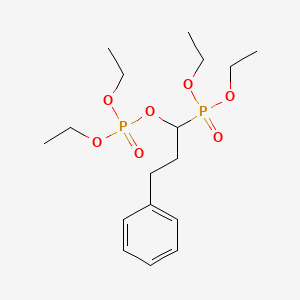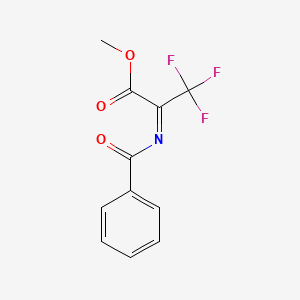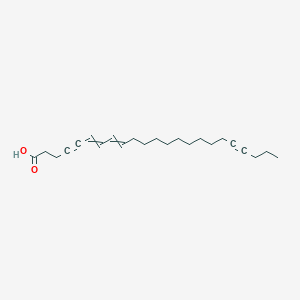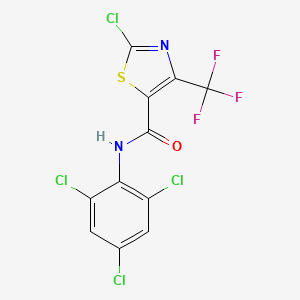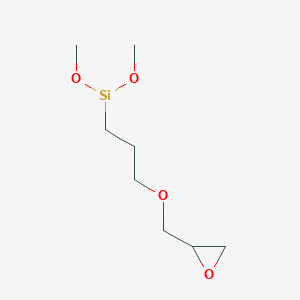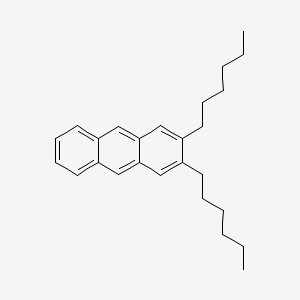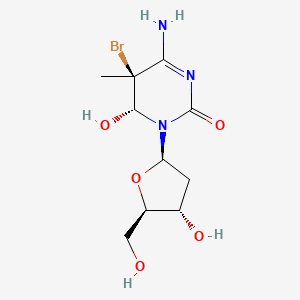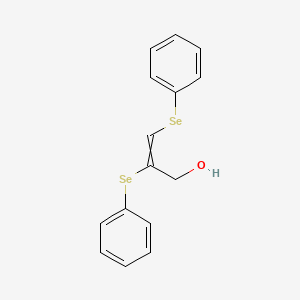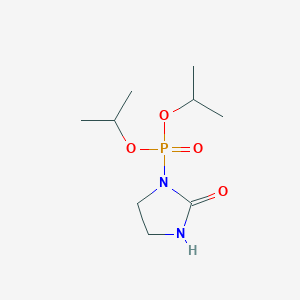
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate typically involves the reaction of imidazolidinone derivatives with phosphonic acid esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers, due to its stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate include:
- 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
- 2-(2-oxoimidazolidin-1-yl)propanoic acid
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical properties and reactivity. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
Propiedades
Número CAS |
139109-18-5 |
|---|---|
Fórmula molecular |
C9H19N2O4P |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
1-di(propan-2-yloxy)phosphorylimidazolidin-2-one |
InChI |
InChI=1S/C9H19N2O4P/c1-7(2)14-16(13,15-8(3)4)11-6-5-10-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,12) |
Clave InChI |
WQZCZMWGMWCSMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(N1CCNC1=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


